methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
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Description
This compound is a derivative of indole and thiophene . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Thiophene and its substituted derivatives also show interesting applications in the field of medicinal chemistry .
Scientific Research Applications
Synthesis of Pyrimidoindole Derivatives
A study by Shestakov et al. (2009) discusses the synthesis of 5H-pyrimido[5,4-b]indole derivatives, involving reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. This process led to various derivatives, including 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, among others. These derivatives were further involved in alkylation reactions, showcasing the compound's role in synthesizing complex heterocyclic compounds with potential biological activities (Shestakov et al., 2009).
Ring Formation and Cyclization
Research on intramolecular ring formation involving phenyl azide and furan moieties was conducted by Yakushijin et al. (1982). This study explored thermal decompositions of specific esters to yield pyrroloquinoline carboxylates, illustrating the compound's utility in generating cyclic structures through photolysis and thermolysis. Such reactions underscore the importance of similar compounds in synthesizing novel heterocyclic compounds with potential pharmaceutical relevance (Yakushijin, Tsuruta, & Furukawa, 1982).
Biological Activity Studies
A study by Phutdhawong et al. (2019) on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including amine derivatives, highlighted the exploration of biological activities such as cytotoxicity against cancer cell lines and antibacterial properties against Gram-positive and Gram-negative bacteria. This research indicates the potential of structurally similar compounds for developing new therapeutic agents (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Antibacterial Activity
Verbitskiy et al. (2021) developed a method for synthesizing 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, containing methyl and methoxy groups. The antibacterial activity of these compounds against various pathogenic strains was evaluated, demonstrating significant efficacy against gonococcal infections. This suggests the relevance of related chemical structures in the search for new antibacterial agents (Verbitskiy, Baskakova, Rusinov, & Charushin, 2021).
Properties
IUPAC Name |
methyl 5-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-30-15-9-7-14(8-10-15)27-22(28)21-20(17-5-3-4-6-18(17)25-21)26-24(27)33-13-16-11-12-19(32-16)23(29)31-2/h3-12,25H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYBIUBENVJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(O5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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